molecular formula C13H11NO4 B1603729 Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 337909-10-1

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B1603729
CAS No.: 337909-10-1
M. Wt: 245.23 g/mol
InChI Key: FWIIXJDAGLXBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

Ethyl 1-oxo-1H-pyrrolo[2,1,5-de]quinolizine-2-carboxylate, a compound closely related to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, has been synthesized and explored in the context of heterocyclic chemistry. This compound was obtained through a thermal cyclization process and further hydrolyzed and decarboxylated to yield pyrrolo[2,1,5-de]quinolizin-1- and -3-ones. These compounds are significant in the study of the chemical properties and structures of heterocyclic compounds (Farquhar et al., 1984).

Advanced Organic Synthesis Techniques

Ethyl 4-oxo-4H-quinolizine-1-carboxylate, a derivative of this compound, has been synthesized using various acid anhydrides, showcasing advanced techniques in organic synthesis. This process exemplifies the versatility and complexity of synthesizing quinolizine derivatives, highlighting their importance in the field of organic chemistry (Kato, Chiba, & Tanaka, 1974).

Novel Heterocyclic Ring Systems

Innovative heterocyclic ring systems, such as ethyl 4-oxo-1,3,4,6,7,11b-hexahydro-2H-benz[a]quinolizine-1-carboxylate, have been synthesized from compounds structurally related to this compound. These new ring systems open up possibilities for the development of unique molecules with potential applications in various fields of chemistry (Askam & Deeks, 1970).

Metabolite Synthesis

This compound has been utilized in the synthesis of metabolites of certain medicinal compounds. This showcases the compound's role in the development of pharmaceutical intermediates and the study of drug metabolism (Mizuno et al., 2006).

Fluorescent Indicators

Derivatives of this compound have been developed as Mg2+-selective, fluorescent indicators. This application is significant in the field of biochemistry, particularly for the selective detection and measurement of magnesium ions in biological systems (Otten, London, & Levy, 2001).

Properties

IUPAC Name

ethyl 1-formyl-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIIXJDAGLXBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609195
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337909-10-1
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (1 g, 4.0 mmol) was dissolved in 2 ml DMF followed by the addition of POCl3 (1.0 ml, 11 mmol). The reaction mixture was stirred for 1 h, poured into 100 ml water and extracted three times with 100 ml dichloromethane. Evaporation of the organic solvent gave a sticky yellow solid, which was further purified by flash chromatography (ethyl acetate), followed by overnight stirring with 10 ml ether to remove the last traces of DMF. Filtration of the suspension and drying in vacuo gave a bright yellow powder (920 mg, 93%). M.p. 179-181° C. 1H NMR (δ, CDCl3): 1.43 (t, J=7 Hz), 4.42 (q, J=7 Hz), 7.51 (dd, J=7 Hz, J=7 Hz, 1H), 8.06 (dd, J=7, J=7 Hz, 1H), 8.80 (s, 1H), 9.57 (d, J=7 Hz), 9.90 (s, 1H). MS: m/z 245.0683; required for C13H11NO4: 245.0688.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.